Lapazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

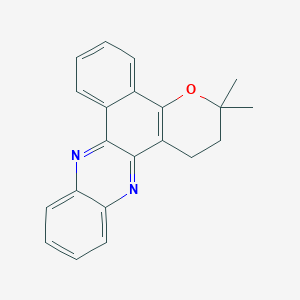

Molecular Formula |

C21H18N2O |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

5,5-dimethyl-6-oxa-15,22-diazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),8,10,12,14,16,18,20-nonaene |

InChI |

InChI=1S/C21H18N2O/c1-21(2)12-11-15-19-18(22-16-9-5-6-10-17(16)23-19)13-7-3-4-8-14(13)20(15)24-21/h3-10H,11-12H2,1-2H3 |

InChI Key |

FZDDZFZNAODGER-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(O1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)C |

Synonyms |

lapazine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lapazine and Structurally or Phonetically Similar Compounds

Initial analysis of the query for "Lapazine" indicates a potential ambiguity. While a compound named this compound exists in scientific literature, it is a niche antitubercular agent with limited publicly available data on its precise mechanism of action. It is plausible that the query may have intended to investigate more widely researched therapeutic agents with similar names, such as Lapatinib, Olanzapine, or Lurasidone. This guide will first summarize the available information on this compound and then provide comprehensive technical guides on the mechanisms of action for these alternative compounds, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

This compound: A Phenazine with Antitubercular Properties

This compound is a phenazine compound derived from β-lapachone. Research has demonstrated its potential as a treatment for tuberculosis due to its antimycobacterial activity.[1]

Mechanism of Action

The precise molecular mechanism of action for this compound has not been extensively elucidated in publicly available literature. However, its activity has been confirmed in vitro against Mycobacterium tuberculosis, including a rifampicin-resistant strain.[1] Phenazines as a class of compounds are known to be redox-active, and their antimicrobial effects are often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components of the pathogen. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in Mycobacterium tuberculosis.

Quantitative Data

A study on the synthesis and characterization of this compound reported the following minimum inhibitory concentration (MIC) values:[1]

| Strain | MIC (μg/mL) |

| Mycobacterium tuberculosis H37Rv | 3.00 |

| Rifampicin-resistant M. tuberculosis | 1.56 |

Experimental Protocols

Synthesis and Purity Analysis of this compound: The synthesis of this compound was followed by a purity assessment using gas chromatography coupled to a flame ionization detector, which confirmed a purity of nearly 100%. The molecular structure was further elucidated using mass spectroscopy and 1H NMR, with the results being compared to established literature values.[1]

In Vitro Antimycobacterial Activity Assay: The in vitro activity of this compound against Mycobacterium tuberculosis H37Rv and a rifampicin-resistant strain was determined to establish the Minimum Inhibitory Concentration (MIC) values.[1]

Due to the limited information on this compound's mechanism of action, diagrams for signaling pathways and experimental workflows cannot be generated.

Lapatinib: A Dual Tyrosine Kinase Inhibitor in Oncology

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2).[2][3] It is primarily used in the treatment of HER2-positive breast cancer.[3][4][5]

Mechanism of Action

Lapatinib functions by reversibly binding to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinase domains.[2][5][6] This competitive inhibition prevents the autophosphorylation and subsequent activation of these receptors, which are crucial steps in the downstream signaling cascades that promote cell proliferation and survival.[2][4][5] By blocking these pathways, Lapatinib effectively inhibits the growth of tumor cells that overexpress HER2.[3][4] Specifically, Lapatinib has been shown to interrupt signaling through the Erk-1/-2 and AKT kinases.[2]

Signaling Pathway

Caption: Lapatinib inhibits HER2 and EGFR signaling pathways.

Quantitative Data

The binding affinity and inhibitory concentrations of Lapatinib are crucial for its therapeutic effect.

| Parameter | Receptor | Value |

| Dissociation Half-life | EGFR/HER2 | ≥300 minutes[3] |

Experimental Protocols

Tyrosine Kinase Inhibition Assay (In Vitro): To determine the inhibitory activity of Lapatinib, a common method involves incubating recombinant EGFR and HER2 kinase domains with a specific substrate and ATP. Lapatinib is added at varying concentrations. The extent of substrate phosphorylation is then measured, typically using an ELISA-based assay or radioisotope labeling, to calculate the IC50 value.

Cell Proliferation Assay (In Vitro): HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3, BT-474) are cultured in the presence of varying concentrations of Lapatinib. Cell viability is assessed after a defined period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo. The results are used to determine the GI50 (concentration for 50% growth inhibition).

Caption: Workflow for determining Lapatinib's in vitro efficacy.

Olanzapine: An Atypical Antipsychotic

Olanzapine is a second-generation (atypical) antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[7][8] Its therapeutic effects are mediated through a complex interaction with multiple neurotransmitter receptors.

Mechanism of Action

The primary mechanism of action of Olanzapine is its antagonist activity at dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[7][9] The blockade of D2 receptors is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[7][10] Its antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[8][9] Olanzapine also exhibits affinity for and antagonism of other receptors, including other dopamine and serotonin subtypes, as well as histamine H1, muscarinic M1-5, and adrenergic α1 receptors, which contributes to both its therapeutic effects and its side-effect profile, such as sedation and weight gain.[9][10][11]

Receptor Binding Profile

| Receptor | Affinity (Ki, nM) |

| Serotonin 5HT2A | 4[11] |

| Serotonin 5HT2C | 11[11] |

| Serotonin 5HT6 | 5[11] |

| Dopamine D1-4 | 11-31[11] |

| Histamine H1 | 7[11] |

| Adrenergic α1 | 19[11] |

| Muscarinic M1-5 | 32-132[11] |

Signaling Pathway

Caption: Olanzapine's multi-receptor antagonism and effects.

Experimental Protocols

Receptor Binding Assay: To determine the binding affinity (Ki) of Olanzapine for various receptors, radioligand binding assays are employed. This involves using membranes from cells expressing the receptor of interest and a specific radiolabeled ligand. The ability of Olanzapine at different concentrations to displace the radioligand is measured, allowing for the calculation of its Ki value.

In Vivo Microdialysis in Animal Models: To study the effects of Olanzapine on neurotransmitter levels in specific brain regions, in vivo microdialysis is used in animal models (e.g., rats). A microdialysis probe is implanted into a brain region of interest (e.g., prefrontal cortex, nucleus accumbens). After administration of Olanzapine, the extracellular levels of dopamine and serotonin are measured in the collected dialysate samples, typically by HPLC.

Lurasidone: A Benzisothiazole Atypical Antipsychotic

Lurasidone is an atypical antipsychotic of the benzisothiazole class, approved for the treatment of schizophrenia and bipolar depression.[12][13][14]

Mechanism of Action

The mechanism of action of Lurasidone is not fully understood, but it is known to be a potent antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[12][14] It also acts as a partial agonist at the serotonin 5-HT1A receptor.[12][13] The D2 and 5-HT2A antagonism is characteristic of atypical antipsychotics and is believed to mediate its effects on the positive and negative symptoms of schizophrenia.[15][16] The high affinity for the 5-HT7 receptor, where it acts as an antagonist, and its partial agonism at 5-HT1A receptors are thought to contribute to its antidepressant and pro-cognitive effects.[12][14][16] Lurasidone has a low affinity for histamine H1 and muscarinic M1 receptors, which is associated with a more favorable profile regarding weight gain and sedation.[14][16]

Receptor Binding Profile

Lurasidone exhibits a distinct receptor binding profile:

-

High Affinity: Dopamine D2, Serotonin 5-HT2A, Serotonin 5-HT7[13]

-

Moderate Affinity: Alpha-2C adrenergic receptors[13]

-

Partial Agonist: Serotonin 5-HT1A[13]

-

No Affinity: Histamine H1, Muscarinic M1[14]

Signaling Pathway

References

- 1. Synthesis and characterization of the antitubercular phenazine this compound and development of PLGA and PCL nanoparticles for its entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The mechanism of lapatinib and its application in breast cancer [ewadirect.com]

- 5. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Olanzapine - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Olanzapine? [synapse.patsnap.com]

- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 12. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Lurasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 15. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]

- 16. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of Lapazine from Lapachol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapazine, a phenazine derivative of the natural product lapachol, has garnered significant interest within the scientific community for its potential therapeutic applications, including its notable antitubercular activity. This technical guide provides a comprehensive overview of the core synthetic pathway for producing this compound from lapachol. The synthesis is a well-established two-step process, commencing with the conversion of lapachol to an intermediate, β-lapachone, followed by the subsequent reaction to form the final phenazine structure of this compound. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthesis pathway to facilitate a thorough understanding of the process.

Core Synthesis Pathway: From Lapachol to this compound

The synthesis of this compound from lapachol is efficiently achieved through a two-step reaction sequence:

-

Step 1: Oxidative Cyclization of Lapachol to β-Lapachone. This initial step involves the acid-catalyzed intramolecular cyclization of lapachol to form the ortho-quinone, β-lapachone. This reaction is typically high-yielding.

-

Step 2: Condensation of β-Lapachone with an Aromatic Diamine to form this compound. The second step is a condensation reaction between β-lapachone and an ortho-diamine, such as o-phenylenediamine, which results in the formation of the characteristic phenazine ring system of this compound. Modern methods, such as microwave-assisted synthesis, have been shown to be highly efficient for this transformation.

The overall transformation can be visualized as follows:

An In-depth Technical Guide to Lapazine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapazine is a synthetic phenazine derivative that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly as an antitubercular agent.[1] Derived from lapachol, a natural product, this compound's unique chemical structure and biological activity make it a compelling subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on presenting data in a clear and accessible format for researchers.

Chemical Structure and Identification

This compound is systematically named 5,5-dimethyl-6-oxa-15,22-diazapentacyclo[12.8.0.0²,⁷.0⁸,¹³.0¹⁶,²¹]docosa-1(22),2(7),8,10,12,14,16,18,20-nonaene. Its chemical structure is characterized by a pentacyclic system containing a phenazine core.

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Molecular Formula | C₂₁H₁₈N₂O[1] |

| Molecular Weight | 314.4 g/mol [1] |

| IUPAC Name | 5,5-dimethyl-6-oxa-15,22-diazapentacyclo[12.8.0.0²,⁷.0⁸,¹³.0¹⁶,²¹]docosa-1(22),2(7),8,10,12,14,16,18,20-nonaene[1] |

| Canonical SMILES | CC1(CCC2=C(O1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)C[1] |

| InChI | InChI=1S/C21H18N2O/c1-21(2)12-11-15-19-18(22-16-9-5-6-10-17(16)23-19)13-7-3-4-8-14(13)20(15)24-21/h3-10H,11-12H2,1-2H3[1] |

| InChI Key | FZDDZFZNAODGER-UHFFFAOYSA-N[1] |

| CAS Number | 101476-85-9 |

| ChEMBL ID | CHEMBL14910[2] |

| PubChem CID | 11404249[2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent. While experimentally determined data for some properties of this compound are limited in the publicly available literature, computational predictions provide valuable insights.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 4.9 | PubChem (Computed)[2] |

| Topological Polar Surface Area | 35 Ų | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[2] |

| Rotatable Bond Count | 0 | PubChem (Computed)[2] |

| Heavy Atom Count | 24 | PubChem (Computed)[2] |

| Solubility | Low in aqueous environments[1] | Smolecule[1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa | Not reported |

Experimental Protocols

Synthesis of this compound from Lapachol

This compound is synthesized from lapachol, a naturally occurring naphthoquinone. The following is a generalized protocol based on available literature.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction: Lapachol is reacted with o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid. This reaction typically requires heating under reflux for several hours.

-

Oxidation: The intermediate product is then oxidized to form the phenazine ring system of this compound. This can be achieved using various oxidizing agents, such as air, nitrobenzene, or potassium dichromate.

-

Purification: The crude this compound is purified using standard techniques such as recrystallization or column chromatography to yield the final product.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

-

Gas Chromatography-Flame Ionization Detector (GC-FID): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (314.4 g/mol ).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound by identifying the different types of protons and carbons and their connectivity.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the compound.

Biological Activity and Mechanism of Action

This compound exhibits significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains.

Table 3: In Vitro Antitubercular Activity of this compound

| M. tuberculosis Strain | Minimum Inhibitory Concentration (MIC) |

| H37Rv | 3.00 µg/mL |

| Rifampicin-resistant strain | 1.56 µg/mL |

The precise mechanism of action of this compound against M. tuberculosis has not been fully elucidated. However, based on the known activities of other phenazine compounds, a plausible mechanism involves the disruption of the bacterial electron transport chain and the generation of reactive oxygen species (ROS).

Proposed Signaling Pathway for this compound's Antitubercular Activity

The following diagram illustrates a hypothetical signaling pathway for the action of this compound in Mycobacterium tuberculosis. This proposed pathway is based on the general understanding of phenazine derivatives' mechanisms and requires further experimental validation.

Caption: Proposed mechanism of action of this compound against M. tuberculosis.

This proposed mechanism suggests that this compound may interfere with the electron transport chain of M. tuberculosis, leading to a cascade of events including the production of ROS, subsequent oxidative stress, damage to essential cellular components, and ultimately, bacterial cell death.

Conclusion

This compound is a promising synthetic compound with demonstrated potent activity against Mycobacterium tuberculosis. Its unique chemical structure offers a scaffold for the development of new antitubercular drugs. Further research is warranted to fully elucidate its mechanism of action, establish a comprehensive safety and efficacy profile, and explore its potential against other pathogens. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

Lapazine: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapazine, a synthetic phenazine derivative of β-lapachone, has emerged as a compound of interest with potential therapeutic applications, primarily in the realm of infectious diseases. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its synthesis, formulation, and biological activity. While research is ongoing, this document consolidates the available quantitative data, experimental methodologies, and proposed mechanisms of action to serve as a valuable resource for the scientific community. The primary focus of current research is on its potent activity against Mycobacterium tuberculosis, including drug-resistant strains. This guide will also touch upon the potential, yet largely unexplored, antitumor properties of this compound, drawing parallels with its parent compound, β-lapachone.

Chemical and Physical Properties

This compound is a yellow solid with the molecular formula C₂₁H₁₈N₂O and a molecular weight of 314.4 g/mol . [1]Its phenazine structure is central to its chemical reactivity, particularly its ability to participate in redox reactions. [1]However, a significant challenge in its development is its low solubility in aqueous solutions, which has prompted research into novel formulation strategies to enhance its bioavailability. [1]

Potential Therapeutic Applications

Antitubercular Activity

The most well-documented therapeutic potential of this compound lies in its activity against Mycobacterium tuberculosis. In vitro studies have demonstrated its efficacy against both the standard H37Rv strain and a rifampicin-resistant strain.

Data Presentation: In Vitro Antitubercular Activity of this compound

| Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | 3.00 | [1][2][3] |

| Rifampicin-Resistant M. tuberculosis | 1.56 | [1][2][3] |

Antitumor Potential

While direct evidence for the antitumor activity of this compound is limited in the current literature, its structural relationship to β-lapachone suggests it may possess similar properties. β-lapachone is known to exhibit cytotoxicity against a variety of cancer cell lines, and this activity is often dependent on the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1). Further research is required to determine if this compound shares this mechanism and to what extent it is effective against cancer cells.

Experimental Protocols

Synthesis of this compound

This compound is synthesized from lapachol, a natural product extracted from the heartwood of trees of the Tabebuia species. The synthesis is a multi-step process.

Experimental Workflow: Synthesis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Formulation and Characterization of Nanoparticulate Drug Carrier System for Lacidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of the antitubercular phenazine this compound and development of PLGA and PCL nanoparticles for its entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]

β-Lapachone: A Technical Whitepaper on its Potential as a NQO1-Targeted Anticancer Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

β-lapachone (3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione) is a naturally occurring ortho-naphthoquinone isolated from the bark of the Lapacho tree (Tabebuia avellanedae).[1][2] It has emerged as a promising anticancer agent due to its unique mechanism of action, which is critically dependent on the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1).[3] NQO1 is a flavoenzyme that is significantly overexpressed in a wide variety of solid tumors—including non-small cell lung (NSCLC), pancreatic, breast, and prostate cancers—compared to corresponding normal tissues.[4][5] This differential expression provides a therapeutic window for tumor-selective cytotoxicity. β-lapachone undergoes NQO1-mediated bioactivation, initiating a futile redox cycle that generates massive oxidative stress, leading to a unique form of programmed cell death.[3][4] This document provides a comprehensive technical overview of β-lapachone, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing its core pathways and therapeutic logic.

Core Mechanism of Action: NQO1-Dependent Futile Redox Cycling

The primary anticancer mechanism of β-lapachone is its bioactivation by NQO1, a two-electron reductase.[6][7] This process initiates a futile cycle that selectively targets and kills cancer cells with elevated NQO1 levels.[3][4]

-

Reduction by NQO1: In NQO1-expressing (NQO1+) cancer cells, β-lapachone is rapidly reduced by two electrons to an unstable hydroquinone form, consuming two molecules of NAD(P)H in the process.[3][8]

-

Auto-oxidation and ROS Generation: The hydroquinone is highly unstable and spontaneously auto-oxidizes back to the parent β-lapachone.[6][8] This reaction releases the two electrons to molecular oxygen, generating significant amounts of reactive oxygen species (ROS), primarily superoxide (O₂⁻) and subsequently hydrogen peroxide (H₂O₂).[4][5]

-

Futile Cycling: The regenerated β-lapachone is then available for another round of reduction by NQO1. This futile cycle repeats, consuming vast quantities of NAD(P)H (up to 120 moles of NAD(P)H per mole of drug) and continuously producing ROS.[5][9]

-

DNA Damage and PARP-1 Hyperactivation: The massive burst of ROS induces extensive DNA base damage and single-strand breaks (SSBs).[4][10] This extensive DNA damage triggers the hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a key DNA repair enzyme.[4][10]

-

Metabolic Catastrophe (NAD⁺/ATP Depletion): PARP-1 hyperactivation consumes large amounts of its substrate, NAD⁺, leading to a catastrophic depletion of cellular NAD⁺ and subsequently ATP pools.[4][5]

-

Programmed Necrosis: The severe energy crisis and cellular dysfunction culminate in a unique, caspase-independent form of programmed cell death, often referred to as "NAD⁺-keresis" or programmed necrosis.[9] This cell death is characterized by µ-calpain activation and is independent of p53 status, making it effective against cancers with common resistance mechanisms.[3][4][7]

Normal cells are largely spared due to their significantly lower NQO1 expression and higher levels of catalase, which efficiently neutralizes the generated H₂O₂.[5][8]

Caption: NQO1-mediated futile redox cycling of β-lapachone.

Quantitative Data Summary

The anticancer activity of β-lapachone has been quantified in numerous preclinical models. The data highlights its potent cytotoxicity against NQO1-positive cancer cells and its efficacy in vivo.

Table 1: In Vitro Cytotoxicity of β-Lapachone and Derivatives

| Cell Line | Cancer Type | NQO1 Status | Compound | IC₅₀ (µM) | Citation(s) |

| A549 | Non-Small Cell Lung | NQO1+ | β-lapachone | ~4 | [4] |

| H596 | Non-Small Cell Lung | NQO1- | β-lapachone | >40 | [4] |

| MiaPaCa2 | Pancreatic | NQO1+ | β-lapachone | ≥4 (for lethality) | [5] |

| DU-145 | Prostate | NQO1+ | β-lapachone | 1-10 | [11][12] |

| PC-3 | Prostate | NQO1+ | β-lapachone | 1-10 | [11][12] |

| LNCaP | Prostate | NQO1- | β-lapachone | Higher conc. needed | [11] |

| MCF-7 | Breast | NQO1+ | β-lapachone | 0.12 - 3.38 | [13] |

| HeLa | Cervical Adenocarcinoma | NQO1+ | β-lapachone | 8.87 (48h) | [13] |

| HeLa | Cervical Adenocarcinoma | NQO1+ | BV3 (derivative) | 2.81 | [13] |

| HeLa | Cervical Adenocarcinoma | NQO1+ | BV5 (derivative) | 15.53 | [13] |

| HL-60 | Promyelocytic Leukemia | NQO1- | BV3 (derivative) | <10 | [14] |

| K562 | Chronic Myeloid Leukemia | NQO1+ | BV3 (derivative) | <10 | [14] |

Table 2: In Vivo Efficacy of β-Lapachone

| Tumor Model | Cancer Type | Dosing (β-lapachone) | Key Outcome | Citation(s) |

| MiaPaCa2 Xenograft | Pancreatic | 20-30 mg/kg (HPβCD-β-lap) | High number of cures in mice | [15] |

| MiaPaCa2 Xenograft | Pancreatic | 5 mg/kg + Ionizing Radiation | 100% cures at 300 days | [15] |

| Various Tumor Lines | Multiple | Not specified | Synergistic lethality with Taxol | [2][7] |

| Human Cancer Xenografts | Multiple | Not specified | Potent antitumor activity reported | [16] |

Table 3: Pharmacokinetic (PK) Parameters of β-Lapachone and Derivatives

| Species | Compound | Dose & Route | Key PK Parameter(s) | Citation(s) |

| Rat | β-lapachone | 40 mg/kg (Oral) | Oral Bioavailability: 15.5% | [17][18] |

| Rat | β-lapachone | 1.5 mg/kg (IV) | Subject to first-pass metabolism | [17][18] |

| Human | MB12066 (derivative) | 30-200 mg (Single, Oral) | Tmax: 4.0 hours (median) | [19] |

| Human | MB12066 (derivative) | 30-200 mg (Single, Oral) | T½: 10.4–24.6 hours (mean) | [19] |

| Human | ARQ 761 (prodrug) | 195-1000 mg/m² (IV) | Phase I/Ib clinical trial conducted | [20][21] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments used to characterize the anticancer activity of β-lapachone.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity and serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with serial dilutions of β-lapachone (e.g., 0.1 to 50 µM) for a specified duration (e.g., 2-hour pulse followed by recovery, or continuous 24-72 hour exposure).[22] Include a vehicle control (DMSO) and a positive control. To confirm NQO1-dependence, a parallel set of wells can be co-treated with an NQO1 inhibitor like dicoumarol (40-50 µM).[3][4]

-

MTT Incubation: After treatment, remove the drug-containing medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value.

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, such as NQO1, PARP-1, and markers of apoptosis.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies followed by enzyme-linked secondary antibodies for detection.

-

Methodology:

-

Cell Lysis: Treat cells with β-lapachone for the desired time. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-NQO1, anti-PAR, anti-cleaved caspase-3) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane to remove unbound primary antibody. Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

In Vivo Xenograft Tumor Study

This protocol assesses the antitumor efficacy of β-lapachone in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million MiaPaCa2 cells) into the flank of each mouse.

-

Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, β-lapachone, β-lapachone + chemotherapy).[15] Administer the drug via a clinically relevant route (e.g., intravenous, oral gavage) according to a predetermined schedule (e.g., daily, weekly).[15] β-lapachone formulations like HPβCD-β-lap may be used to improve solubility and delivery.[15]

-

Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. Euthanize mice and excise tumors for further analysis (e.g., histology, Western blot).

-

Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine efficacy (e.g., Tumor Growth Inhibition %).

-

Caption: Workflow for in vitro analysis of β-lapachone.

Therapeutic Strategy and Clinical Development

The therapeutic potential of β-lapachone lies in its ability to exploit a common biochemical alteration in cancer cells—NQO1 overexpression—to achieve tumor-selective killing.

The NQO1 Therapeutic Window

The rationale for NQO1-targeted therapy is based on the differential expression of NQO1 and catalase between tumor and normal tissues.

-

Tumor Tissue: High NQO1 levels lead to rapid bioactivation of β-lapachone and massive ROS production. Low catalase levels prevent efficient neutralization of this ROS, resulting in cell death.[5]

-

Normal Tissue: Very low NQO1 levels result in minimal drug bioactivation. High catalase levels effectively detoxify any small amount of ROS that may be produced, thus protecting the tissue.[5]

This differential creates a large therapeutic window, allowing for a potent anticancer effect while minimizing toxicity to healthy tissues.[15]

Caption: The therapeutic window of NQO1-targeted therapy.

Combination Therapies

β-lapachone has demonstrated strong synergistic effects when combined with other anticancer modalities.

-

With Chemotherapy: It shows remarkable synergy with taxanes (e.g., paclitaxel) and gemcitabine.[7][9][20] Co-encapsulation of β-lapachone and paclitaxel in polymeric micelles has been shown to improve drug loading, stability, and synergistic cytotoxicity.[9][23]

-

With Radiotherapy: β-lapachone acts as a potent radiosensitizer.[4] It inhibits the repair of radiation-induced DNA damage, thereby enhancing the lethal effects of X-rays.[24][25][26] This effect is linked to its ability to inhibit potentially lethal damage repair (PLDR).[24][25]

Clinical Development and Challenges

The clinical development of β-lapachone has been pursued, primarily with a prodrug formulation named ARQ 761.

-

Clinical Trials: ARQ 761 has been evaluated in Phase I/Ib clinical trials for advanced solid tumors and in combination with chemotherapy for metastatic pancreatic cancer.[15][20][21]

-

Challenges: The clinical application of β-lapachone is hindered by several factors:

-

Poor Water Solubility: Limits formulation and bioavailability.[9][27]

-

Short Half-Life: Requires frequent administration or advanced formulations.[9]

-

Toxicity: At high doses, non-specific ROS generation can lead to toxicities like methemoglobinemia.[27] Preclinical studies in rats have also noted potential hematotoxicity and splenotoxicity with repeated high doses.[28]

-

-

Solutions: To overcome these limitations, research is focused on developing novel drug delivery systems (e.g., micelles, nanoparticles) and synthesizing derivatives or prodrugs (like ARQ 761) with improved pharmacokinetic profiles and selectivity.[3][9][14]

Conclusion and Future Directions

β-lapachone represents a highly promising, mechanism-driven anticancer agent. Its unique reliance on NQO1 for bioactivation provides a clear strategy for targeting a wide range of solid tumors while sparing normal tissue. The induction of a non-classical, caspase-independent cell death pathway offers a potential solution to overcome resistance to conventional apoptotic agents.

Future research should continue to focus on:

-

Biomarker Development: Refining methods to accurately screen patients for NQO1 expression levels to ensure optimal patient selection.

-

Advanced Formulations: Optimizing drug delivery systems to enhance bioavailability, improve tumor targeting, and minimize off-target toxicity.

-

Rational Combination Therapies: Further exploring synergistic combinations with other targeted agents, immunotherapies, and DNA repair inhibitors to maximize therapeutic efficacy.

The continued investigation and clinical evaluation of β-lapachone and its next-generation analogs hold significant potential to introduce a novel class of targeted therapy into the oncologist's arsenal.

References

- 1. β-Lapachone Exerts Anticancer Effects by Downregulating p53, Lys-Acetylated Proteins, TrkA, p38 MAPK, SOD1, Caspase-2, CD44 and NPM in Oxaliplatin-Resistant HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pnas.org [pnas.org]

- 5. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Resveratrol, β-Lapachone and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer therapy with beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]

- 11. Molecular mechanisms of beta-lapachone-induced apoptosis - ProQuest [proquest.com]

- 12. US20020137952A1 - Synthesis of beta-lapachone and its intermediates - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Anticancer activity of β-Lapachone derivatives on human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Using a novel NQO1 bioactivatable drug, beta-lapachone (ARQ761), to enhance chemotherapeutic effects by metabolic modulation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Preclinical Pharmacokinetic Evaluation of β-Lapachone: Characteristics of Oral Bioavailability and First-Pass Metabolism in Rats -Biomolecules & Therapeutics [koreascience.kr]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetics and tolerability of MB12066, a beta-lapachone derivative targeting NAD(P)H: quinone oxidoreductase 1: two independent, double-blind, placebo-controlled, combined single and multiple ascending dose first-in-human clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Facebook [cancer.gov]

- 21. Clinical Trial of ARQ 761 in Advanced Solid Tumors [ctv.veeva.com]

- 22. β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. β-Lapachone and Paclitaxel Combination Micelles with Improved Drug Encapsulation and Therapeutic Synergy as Novel Nanotherapeutics for NQO1-Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of potentially lethal DNA damage repair in human tumor cells by beta-lapachone, an activator of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

In Vitro Profile of Lapazine: A Technical Overview of Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapazine, a synthetic phenazine derivative of lapachol, has emerged as a compound of interest in preliminary in vitro studies, primarily for its notable antitubercular activity. This technical guide provides a comprehensive summary of the foundational in vitro research on this compound, detailing its synthesis, biological activity, and the experimental protocols used for its initial characterization. The information presented herein is intended to serve as a core resource for researchers and professionals in the field of drug development.

Core Data Summary

The primary in vitro activity of this compound identified in preliminary studies is its efficacy against Mycobacterium tuberculosis. The quantitative data from these initial assessments are summarized below.

| Parameter | Test Organism | Result | Assay Method |

| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis H37Rv | 3.00 µg/mL | Microplate Alamar Blue Assay (MABA) |

| Minimum Inhibitory Concentration (MIC) | Rifampicin-Resistant Mycobacterium tuberculosis | 1.56 µg/mL | Microplate Alamar Blue Assay (MABA) |

Experimental Protocols

Synthesis of this compound from Lapachol

This compound is synthesized from lapachol, a natural product. The synthesis is a critical first step for any in vitro evaluation.

Diagrammatic Representation of this compound Synthesis Workflow

Methodology:

The synthesis of this compound involves the reaction of lapachol with o-phenylenediamine. While specific reaction conditions such as solvents, temperature, and catalysts may vary, a general procedure involves the condensation of these two precursors, followed by purification steps, typically including chromatography, to isolate the final this compound product.

In Vitro Antitubercular Activity Assessment: Microplate Alamar Blue Assay (MABA)

The antimycobacterial activity of this compound was determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay assesses the metabolic activity of bacteria.

Experimental Workflow for MABA

Detailed Protocol:

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Middlebrook 7H9 broth in a 96-well microplate to achieve a range of final concentrations to be tested.

-

Inoculum Preparation: A suspension of the Mycobacterium tuberculosis strain (e.g., H37Rv or a resistant strain) is prepared and its density adjusted to a McFarland standard.

-

Inoculation: The prepared bacterial suspension is added to each well of the microplate containing the this compound dilutions. Control wells containing bacteria without the drug and wells with media alone are also included.

-

Incubation: The plates are sealed and incubated under appropriate conditions (e.g., 37°C) for a specified period (typically 5-7 days).

-

Addition of Alamar Blue: After the initial incubation, a solution of Alamar Blue reagent is added to each well.

-

Re-incubation: The plates are re-incubated for a shorter period (e.g., 24 hours) to allow for the color change to develop.

-

Result Interpretation: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that prevents the color change of Alamar Blue from blue (indicating no metabolic activity/inhibition) to pink (indicating metabolic activity/growth).

Mechanism of Action: A Proposed Model Based on Phenazine Chemistry

While specific signaling pathways for this compound have not been fully elucidated in preliminary studies, the mechanism of action for the broader class of phenazine compounds is thought to involve the induction of oxidative stress through redox cycling.

Proposed Redox Cycling Mechanism of this compound

This proposed mechanism suggests that this compound, in its oxidized state, can accept electrons from intracellular reducing equivalents like NADH, becoming reduced. The reduced form of this compound can then donate these electrons to molecular oxygen, generating superoxide radicals (O₂⁻) and regenerating the oxidized form of this compound to continue the cycle. This futile redox cycling leads to an accumulation of reactive oxygen species (ROS), which can cause damage to essential cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Future Directions

The preliminary in vitro data for this compound are promising, particularly its activity against a rifampicin-resistant strain of M. tuberculosis. However, further in-depth studies are required to fully characterize its potential as a therapeutic agent. Future research should focus on:

-

Expanded In Vitro Efficacy Studies: Testing this compound against a broader panel of drug-susceptible and drug-resistant clinical isolates of M. tuberculosis.

-

Cytotoxicity and Selectivity Profiling: Determining the in vitro cytotoxicity of this compound against various mammalian cell lines to establish its therapeutic index.

-

Elucidation of Specific Signaling Pathways: Investigating the precise molecular targets and signaling pathways affected by this compound in both bacterial and mammalian cells to gain a deeper understanding of its mechanism of action and potential off-target effects.

-

Formulation and Delivery: Further development and characterization of nanoparticle-based delivery systems to improve the solubility and bioavailability of this compound.

This technical guide provides a foundational understanding of the preliminary in vitro studies of this compound. As more research becomes available, a more detailed picture of its therapeutic potential will emerge.

The Pharmacology of Lapazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapazine is a synthetic phenazine derivative of the natural product lapachol, which is isolated from trees of the Bignoniaceae family.[1] It has emerged as a compound of interest primarily for its potent antitubercular activity, demonstrating efficacy against both sensitive and drug-resistant strains of Mycobacterium tuberculosis.[2] Furthermore, preliminary investigations suggest potential antitumor properties, positioning this compound as a scaffold for dual-action therapeutic development.[1] This guide provides a comprehensive overview of the current understanding of this compound's pharmacology, including its proposed mechanisms of action, available preclinical data, and detailed experimental protocols relevant to its study. Due to its early stage of development, in vivo pharmacokinetic and comprehensive toxicology data for this compound are not yet available in the public domain. This document therefore also outlines the general approaches and methodologies that would be employed for such investigations.

Physicochemical Properties

This compound is characterized by its core phenazine structure, derived from the modification of β-lapachone.[2] A significant challenge in its pharmaceutical development is its low solubility in aqueous environments, which has prompted research into advanced formulation strategies, such as nanoencapsulation, to enhance bioavailability and cellular uptake.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈N₂O | [1][3] |

| Molecular Weight | 314.4 g/mol | [1][3] |

| Chemical Class | Phenazine Derivative | [1][2] |

| Solubility | Low in aqueous environments | [1] |

Pharmacodynamics: Mechanism of Action

The biological activity of this compound is attributed to the redox-active nature of its phenazine core, which allows it to participate in electron transfer reactions and generate reactive oxygen species (ROS).[1] The specific mechanisms differ based on the therapeutic target.

Antitubercular Activity

This compound exhibits significant antimicrobial activity against Mycobacterium tuberculosis.[1][2] While the precise molecular target in mycobacteria has not been fully elucidated, the mechanism is believed to be consistent with that of other quinone-based antimicrobial agents. This involves the generation of oxidative stress through redox cycling. The this compound molecule is likely reduced by bacterial reductases to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions. This futile cycle leads to a buildup of ROS, overwhelming the bacterium's antioxidant defenses and causing damage to DNA, proteins, and lipids, ultimately leading to cell death.

Antitumor Activity (Proposed)

The potential antitumor activity of this compound is hypothesized to be analogous to that of its structural relative, β-lapachone, which is a well-studied NQO1-bioactivatable drug. NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is frequently overexpressed in various solid tumors compared to healthy tissues.

The proposed mechanism involves a futile redox cycle catalyzed by NQO1.

-

Reduction: In NQO1-expressing cancer cells, this compound undergoes a two-electron reduction to an unstable hydroquinone form.

-

Re-oxidation: This hydroquinone rapidly and spontaneously re-oxidizes back to the parent this compound molecule, transferring electrons to molecular oxygen.

-

ROS Generation: This cycle generates a massive burst of superoxide (O₂⁻) and subsequently hydrogen peroxide (H₂O₂).

-

DNA Damage & PARP1 Hyperactivation: The excessive ROS leads to extensive DNA base damage and single-strand breaks. This, in turn, hyperactivates the DNA repair enzyme Poly(ADP-ribose) polymerase 1 (PARP1).

-

NAD+/ATP Depletion & Cell Death: The hyperactivation of PARP1 consumes cellular NAD+ pools, leading to a catastrophic depletion of ATP and a unique form of programmed necrosis in the cancer cells.

This NQO1-dependent mechanism provides a theoretical basis for tumor-selective cytotoxicity.

Caption: Proposed mechanism of NQO1-mediated antitumor activity of this compound.

Preclinical Data

In Vitro Antitubercular Efficacy

The primary quantitative data available for this compound pertains to its in vitro activity against Mycobacterium tuberculosis.

| Strain | MIC (µg/mL) | Reference |

| M. tuberculosis H37Rv | 3.00 | [2] |

| Rifampicin-Resistant M. tuberculosis | 1.56 | [2] |

These results indicate that this compound is potent against both the standard laboratory strain and a clinically relevant drug-resistant strain.

Pharmacokinetics (ADME)

Specific pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME), have not been reported in the available literature. The study of pharmacokinetics is essential to understand a drug's concentration-time profile in the body and to design appropriate dosing regimens.

General Considerations for a Phenazine Derivative:

-

Absorption: Due to its low aqueous solubility, oral absorption of this compound is expected to be limited.[1] Formulation strategies, such as the use of lipid-based carriers or nanoparticles, are being explored to enhance its bioavailability.[1]

-

Distribution: The distribution profile is unknown. Lipophilic compounds often distribute into tissues, which would be determined by measuring drug concentrations in various organs in preclinical models.

-

Metabolism: The metabolism of phenazines can be complex. This compound's phenazine core may undergo redox cycling as part of its mechanism and metabolism.[1] Hepatic enzymes, such as cytochrome P450s, are likely involved in its biotransformation.

-

Excretion: The routes of excretion (renal, biliary) have not been determined.

Toxicology

No preclinical toxicology data for this compound has been published. A comprehensive toxicological evaluation in two species (one rodent, one non-rodent) would be required to establish a safety profile before any clinical investigation. This would include single-dose acute toxicity studies and repeated-dose studies to identify potential target organs of toxicity.

Experimental Protocols

Synthesis of this compound from Lapachol

This protocol is a representative method for the synthesis of phenazine derivatives from lapachol.

-

Oxidation: Lapachol is first oxidized to form β-lapachone. This step typically involves reacting lapachol with an oxidizing agent in an appropriate solvent.

-

Condensation/Cyclization: The resulting β-lapachone is then reacted with a substituted o-phenylenediamine in a solvent such as acetic acid.

-

Reaction: The mixture is heated under reflux for several hours to facilitate the condensation and cyclization reaction that forms the phenazine ring system.

-

Purification: Upon cooling, the crude this compound product precipitates. It is then collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

-

Characterization: The purity and structure of the synthesized this compound are confirmed using techniques such as Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Caption: General workflow for the synthesis and characterization of this compound.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol describes a standard broth microdilution method for determining the MIC of an antimicrobial agent against M. tuberculosis.

-

Inoculum Preparation: A suspension of the M. tuberculosis strain (e.g., H37Rv) is prepared from a fresh culture grown on solid medium (e.g., Middlebrook 7H10/7H11 agar). The bacterial suspension is adjusted in a suitable buffer or broth (e.g., Middlebrook 7H9 broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 1-5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of this compound are then prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Inoculation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension. A drug-free well is included as a positive growth control, and an un-inoculated well is included as a negative control for sterility.

-

Incubation: The plate is sealed and incubated at 37°C in a standard or BACTEC incubator.

-

MIC Determination: The plate is read after a defined incubation period (typically 7-21 days). The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.

Caption: Workflow for the M. tuberculosis Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound is a promising preclinical compound with demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. Its proposed NQO1-dependent antitumor mechanism offers an intriguing avenue for cancer therapy research. However, the lack of in vivo data is a significant gap. Future research must focus on comprehensive ADME and toxicology studies to assess its drug-like properties and safety profile. Furthermore, formulation optimization will be critical to overcoming its solubility challenges. Elucidating the precise molecular targets for both its antitubercular and antitumor effects will be essential for its continued development and potential clinical translation.

References

- 1. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of radiation effect using beta-lapachone and underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Dual Facets of Phenazines: From Microbial Origins to Synthetic Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenazines, a class of nitrogen-containing heterocyclic compounds, represent a fascinating area of study with significant implications for microbiology, medicine, and agriculture. These vibrant, redox-active molecules are not only produced by a diverse array of microorganisms, where they play crucial roles in signaling and warfare, but are also accessible through a variety of synthetic routes, opening avenues for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the natural sources of phenazines and the key methodologies for their synthesis, tailored for professionals in the scientific community.

Natural Sources of Phenazines: A Microbial Treasure Trove

Bacteria are the primary architects of natural phenazines, with over 100 distinct derivatives identified to date.[1] These compounds are synthesized through the shikimic acid pathway and are produced by a wide range of both Gram-negative and Gram-positive bacteria.[1] Prominent phenazine-producing genera include Pseudomonas, Streptomyces, Burkholderia, Nocardia, and Vibrio.[2]

Pseudomonas aeruginosa, an opportunistic human pathogen, is a well-known producer of the blue-green phenazine pyocyanin, a virulence factor implicated in various infections.[1] In contrast, Pseudomonas chlororaphis is recognized for its production of phenazine-1-carboxylic acid (PCA), 2-hydroxy-phenazine-1-carboxylic acid (2OHPCA), and 2-hydroxy-phenazine (2OHPZ), which exhibit broad-spectrum antifungal activity.[1] The genus Streptomyces, a prolific source of antibiotics, also contributes significantly to the diversity of known phenazines.[2][3]

Quantitative Production of Phenazines in Microorganisms

The yield of phenazines from microbial cultures can vary significantly depending on the species, strain, and fermentation conditions. Genetic engineering and optimization of culture media have been employed to enhance production for biotechnological applications. The following table summarizes representative quantitative data on phenazine production from various microbial sources.

| Microorganism | Phenazine Compound(s) | Production Yield | Reference |

| Pseudomonas chlororaphis H5△fleQ△relA | Phenazine-1-carboxamide (PCN) | 9.62 g/L | [3] |

| Engineered Pseudomonas sp. M18 | Phenazine-1-carboxylic acid (PCA) | 6.4 g/L | [4] |

| Pseudomonas putida KT2440 (heterologous host) | Phenazine-1-carboxylic acid (PCA) | 80 µg/mL | [1][5] |

| Pseudomonas putida KT2440 (heterologous host) | Pyocyanin (PYO) | 11 µg/mL | [1][5] |

| Streptomyces anulatus 9663 (heterologous host) | Endophenazine A | 279.43 mg/L | [6] |

Synthesis of Phenazines: Chemical Approaches to a Privileged Scaffold

The synthesis of phenazines and their derivatives is of great interest for structure-activity relationship studies and the development of new therapeutic agents. Several classical and modern synthetic methods have been established, offering access to a wide range of phenazine structures.

Classical Synthetic Routes

Wohl-Aue Reaction: This is a classic method for phenazine synthesis involving the condensation of an aromatic nitro compound with an aniline in the presence of a base.[7][8]

Ullmann Condensation: This copper-catalyzed reaction can be used to form the diarylamine intermediate, which can then be cyclized to form the phenazine core. The Jourdan-Ullmann reaction is a variation of this method.[9][10]

Modern Synthetic Methods

Reductive Cyclization: This approach involves the cyclization of appropriately substituted nitroaromatics, such as 2-nitro-N-phenylanilines, often catalyzed by transition metals like palladium. This method offers a more controlled and often higher-yielding route to phenazines compared to some classical methods.

Experimental Protocols

Extraction and Quantification of Phenazines from Bacterial Cultures

This protocol provides a general workflow for the extraction and analysis of phenazines from a liquid bacterial culture.

Materials:

-

Bacterial culture broth

-

Ethyl acetate

-

6 M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

Procedure:

-

Acidify 400 µL of the fermentation broth to pH 2.0 with 20 µL of 6 M hydrochloric acid.[3]

-

Extract the acidified broth with 3.6 mL of ethyl acetate by vigorous shaking for 5 minutes.[3]

-

Centrifuge the mixture at 8000 rpm for 2 minutes to separate the phases.[3]

-

Transfer 400 µL of the upper ethyl acetate layer to a new tube and evaporate to dryness in a fume hood.[3]

-

Dissolve the dried residue in 1 mL of HPLC-grade acetonitrile and filter through a 0.22 µm syringe filter.[3]

-

Analyze the sample by HPLC. A common method uses a C18 column with a gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).[11][12] Detection is typically performed at 366 nm.[11]

Synthesis of Phenazine-1-Carboxylic Acid (PCA) via Jourdan-Ullmann Coupling and Reductive Cyclization

This two-step protocol describes the synthesis of PCA, a common and important phenazine.

Step 1: Jourdan-Ullmann Coupling [9]

-

To a flame-dried round-bottom flask, add 2-bromo-3-nitrobenzoic acid (1.0 eq), copper(I) chloride (0.1 eq), and a catalytic amount of copper powder (0.05 eq).

-

Purge the flask with an inert gas (e.g., argon).

-

Add the desired aniline (1.5 eq), N-ethylmorpholine (2.0 eq), and 2,3-butanediol.

-

Heat the reaction mixture to 70°C and stir for 17 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction and purify the 2-(arylamino)-3-nitrobenzoic acid intermediate by column chromatography.

Step 2: Reductive Ring Closure [9]

-

Dissolve the 2-(arylamino)-3-nitrobenzoic acid intermediate in an appropriate solvent (e.g., ethanol).

-

Add sodium borohydride in portions at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Acidify the reaction mixture to precipitate the phenazine-1-carboxylic acid product.

-

Filter, wash, and dry the product. Further purification can be achieved by recrystallization.

Signaling Pathways and Experimental Workflows

Phenazines are not merely static secondary metabolites; they are active participants in microbial communication and regulation. In P. aeruginosa, phenazines, particularly pyocyanin, are integral components of the quorum-sensing (QS) network, a cell-density-dependent regulatory system that controls the expression of virulence factors and biofilm formation.[1][13]

Quorum Sensing in Pseudomonas aeruginosa

The following diagram illustrates the hierarchical quorum-sensing network in P. aeruginosa and the role of phenazines.

Caption: Quorum-sensing network in P. aeruginosa regulating phenazine production.

Experimental Workflow for Phenazine Analysis

The following diagram outlines a typical experimental workflow for the isolation, identification, and quantification of phenazines from a microbial culture.

Caption: Workflow for phenazine isolation and characterization.

Conclusion

The study of phenazines continues to be a vibrant and rewarding field of research. Their diverse biological activities, stemming from their redox properties and role in microbial signaling, make them attractive targets for drug discovery and development. A thorough understanding of both their natural production by microorganisms and the synthetic methodologies available for their creation is essential for harnessing their full potential. This guide provides a foundational resource for scientists and researchers to delve deeper into the fascinating world of phenazines.

References

- 1. Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. pnas.org [pnas.org]

- 8. Wohl–Aue reaction - Wikipedia [en.wikipedia.org]

- 9. rroij.com [rroij.com]

- 10. researchgate.net [researchgate.net]

- 11. Phenazine production promotes antibiotic tolerance and metabolic heterogeneity in Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Frontiers | Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Lapazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Lapazine, a synthetic phenazine derivative of interest for its potential therapeutic applications. The synthesis involves the condensation of β-lapachone with o-phenylenediamine, which can be efficiently achieved through microwave-assisted synthesis.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₈N₂O |

| Molecular Weight | 314.4 g/mol |

| Appearance | Yellow solid[1] |

Experimental Protocols

Synthesis of this compound from β-Lapachone

This protocol details a microwave-assisted method for the synthesis of this compound from β-lapachone and o-phenylenediamine. This method offers high yields and significantly reduced reaction times compared to conventional heating.[2]

Materials:

-

β-lapachone

-

o-phenylenediamine

-

Water (deionized)

-

Silica gel for column chromatography

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

Equipment:

-

Microwave reactor

-

Reaction vessel suitable for microwave synthesis

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable microwave reactor vessel, combine β-lapachone and o-phenylenediamine.

-

Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation under the following conditions:

-

Temperature: 150°C

-

Pressure: 4.5 bar

-

Time: 15 minutes[2]

-

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Add water to the reaction mixture to precipitate the crude product.

-

Isolation: Collect the yellow precipitate by vacuum filtration and wash it three times with water.[2]

-

Purification: Purify the crude this compound by silica gel column chromatography using a mixture of hexane-ethyl acetate (95:5) as the eluent.[2]

-

Drying: After column chromatography, combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain this compound as a yellow solid.

Quantitative Data

The microwave-assisted synthesis of this compound from β-lapachone provides the following results:

| Parameter | Value | Analytical Method |

| Yield | >85%[2] | Gravimetric analysis after purification |

| Purity | 98.9%[1] | Gas Chromatography-Flame Ionization Detector (GC-FID) |

Visualizations

Logical Workflow for this compound Synthesis

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Encapsulation of β-Lapachone in Poly-ε-Caprolactone (PCL) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-lapachone, a naturally occurring quinone, has demonstrated significant potential as an anticancer agent. Its therapeutic efficacy is primarily attributed to its bioactivation by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many solid tumors. This targeted activation leads to a cascade of events culminating in cancer-cell-specific death, minimizing damage to healthy tissues.[1][2][3][4][5] However, the clinical translation of β-lapachone is hampered by its poor water solubility.[3] Encapsulation of this hydrophobic drug into biodegradable polymeric nanoparticles, such as those made from poly-ε-caprolactone (PCL), presents a promising strategy to overcome this limitation. PCL is an FDA-approved biocompatible and biodegradable polyester that is widely used in drug delivery systems.[6][7] PCL nanoparticles can protect the encapsulated drug from degradation, control its release, and potentially enhance its bioavailability and therapeutic index.[8]

These application notes provide a detailed methodology for the encapsulation of β-lapachone in PCL nanoparticles, covering the synthesis, characterization, and relevant biological pathways.

Data Presentation

The following tables summarize representative quantitative data for the encapsulation of hydrophobic drugs in PCL nanoparticles based on literature. These values are provided for illustrative purposes to guide researchers in their experimental design and evaluation of lapachone-loaded PCL nanoparticles.

Table 1: Representative Physicochemical Properties of Drug-Loaded PCL Nanoparticles

| Parameter | Representative Value | Method of Determination |

| Mean Particle Size (z-average) | 150 - 350 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -15 to -30 mV | Electrophoretic Light Scattering |

| Encapsulation Efficiency (%) | 60 - 90% | UV-Vis Spectrophotometry |

| Drug Loading (%) | 1 - 5% | UV-Vis Spectrophotometry |

Table 2: Representative In Vitro Drug Release Profile from PCL Nanoparticles

| Time Point | Cumulative Release (%) |

| 1 h | 10 - 20 |

| 6 h | 30 - 40 |

| 12 h | 45 - 60 |

| 24 h | 60 - 75 |

| 48 h | 75 - 90 |

| 72 h | > 90 |

Signaling Pathway

The primary mechanism of action of β-lapachone in NQO1-positive cancer cells is a futile redox cycle that leads to programmed cell death.

Caption: NQO1-mediated futile redox cycling of β-lapachone leading to cancer cell death.

Experimental Workflow

The following diagram outlines the general workflow for the preparation and characterization of lapachone-loaded PCL nanoparticles.

Caption: Workflow for PCL nanoparticle preparation and characterization.

Experimental Protocols

Protocol 1: Preparation of β-Lapachone-Loaded PCL Nanoparticles by Nanoprecipitation

This protocol is adapted from methods used for other hydrophobic drugs.[6][7]

Materials:

-

Poly-ε-caprolactone (PCL, Mw 14,000 or 80,000 g/mol )

-

β-Lapachone

-

Acetone (analytical grade)

-

Poloxamer 188 or Polyvinyl alcohol (PVA)

-

Deionized water

-

Magnetic stirrer

-

Rotary evaporator

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve 100 mg of PCL and 10 mg of β-lapachone in 20 mL of acetone.

-

Ensure complete dissolution by stirring at room temperature.

-

-

Preparation of the Aqueous Phase:

-

Dissolve 200 mg of Poloxamer 188 (or PVA) in 40 mL of deionized water.

-

Stir until a clear solution is obtained.

-

-

Nanoprecipitation:

-

Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (e.g., 600 rpm) at room temperature.

-

A milky suspension of nanoparticles will form instantaneously.

-

-

Solvent Evaporation:

-

Continue stirring the suspension for 4-6 hours at room temperature in a fume hood to allow for the complete evaporation of acetone. Alternatively, use a rotary evaporator at 40°C under reduced pressure.

-

-

Purification:

-

Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C to pellet the nanoparticles.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

-

Repeat the centrifugation and resuspension steps twice to remove unencapsulated drug and excess surfactant.

-

-

Lyophilization:

-

Freeze the purified nanoparticle suspension at -80°C for at least 4 hours.

-

Lyophilize the frozen suspension for 48 hours to obtain a dry powder of β-lapachone-loaded PCL nanoparticles.

-

Store the lyophilized powder at 4°C.

-

Protocol 2: Characterization of β-Lapachone-Loaded PCL Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Reconstitute the lyophilized nanoparticles in deionized water at a concentration of 0.1 mg/mL.

-

Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and PDI.

-

Measure the zeta potential using the same instrument equipped with an electrode assembly for electrophoretic light scattering.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

-

EE (%) = (Total drug - Free drug) / Total drug * 100

-

DL (%) = (Total drug - Free drug) / Weight of nanoparticles * 100

-

Accurately weigh a known amount of lyophilized nanoparticles (e.g., 5 mg) and dissolve it in a known volume of a suitable organic solvent (e.g., 5 mL of acetone) to disrupt the nanoparticles and release the encapsulated drug.

-

To determine the amount of free drug, centrifuge the nanoparticle suspension before lyophilization and measure the drug concentration in the supernatant.

-

Quantify the amount of β-lapachone using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax). A standard calibration curve of β-lapachone in the same solvent should be prepared beforehand.

3. Surface Morphology:

-

Characterize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

-

For SEM, place a drop of the reconstituted nanoparticle suspension on a stub, allow it to air dry, and then coat it with a thin layer of gold before imaging.

-

For TEM, place a drop of the suspension on a carbon-coated copper grid, negatively stain with a suitable agent (e.g., phosphotungstic acid), and allow it to dry before imaging.

Protocol 3: In Vitro Drug Release Study

Materials:

-

Dialysis membrane (e.g., MWCO 12-14 kDa)

-

Phosphate-buffered saline (PBS, pH 7.4) containing a small percentage of a surfactant like Tween 80 (e.g., 0.5% v/v) to maintain sink conditions for the hydrophobic drug.

-

Shaking water bath or incubator

Procedure:

-

Reconstitute a known amount of lyophilized β-lapachone-loaded PCL nanoparticles (e.g., 10 mg) in 1 mL of PBS.

-

Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.

-

Immerse the dialysis bag in a beaker containing 100 mL of the release medium (PBS with Tween 80).

-

Place the beaker in a shaking water bath maintained at 37°C with gentle agitation.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the amount of β-lapachone in the collected samples using a UV-Vis spectrophotometer.

-

Calculate the cumulative percentage of drug released at each time point.

Concluding Remarks